5-Fluoro-2-nitrophenol

Catalog No.
S702281
CAS No.
446-36-6
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrophenol

CAS Number

446-36-6

Product Name

5-Fluoro-2-nitrophenol

IUPAC Name

5-fluoro-2-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
  • Total synthesis of the (+/−)-CC-1065 CPI subunit: This research involved the creation of a specific subunit of a protein complex found in certain bacteria. 5-Fluoro-2-nitrophenol served as a key starting material in this multi-step synthesis [].
  • Synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This research aimed to synthesize novel compounds with potential biological activity. 5-Fluoro-2-nitrophenol was utilized as a reactant in the process [].

Potential Therapeutic Applications

Research suggests that 5-Fluoro-2-nitrophenol may play a role in the development of new therapies, particularly those targeting angiogenesis, the formation of new blood vessels.

  • Synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones: These compounds, derived from 5-Fluoro-2-nitrophenol, exhibit potential as inhibitors of angiogenesis. This research is ongoing, and further studies are needed to evaluate their efficacy and safety [].

Molecular Structure Analysis

The key features of 5-F-2-NP's structure lie in the presence of two functional groups: a nitro group (NO2) and a fluorine atom (F) attached to a benzene ring. The nitro group is electron-withdrawing, meaning it pulls electron density away from the ring. The fluorine atom, while also slightly electron-withdrawing, possesses inductive and steric effects that influence the molecule's reactivity. The relative positions of these groups (ortho, with both substituents on adjacent carbon atoms) can influence their combined effect on the molecule's properties.


Chemical Reactions Analysis

Synthesis of 5-F-2-NP is typically achieved through nitration of 5-fluorophenol with a mixture of nitric and sulfuric acids []. The specific reaction scheme might involve electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the benzene ring. However, detailed descriptions of the synthesis process are often considered proprietary information by chemical suppliers.

The compound's decomposition behavior under various conditions has not been extensively reported in the scientific literature.


Physical And Chemical Properties Analysis

  • Melting Point: 30-36 °C [, ].
  • Boiling Point: 260 °C [].
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Flash Point: 91 °C (195 °F) [].

5-F-2-NP itself does not possess a well-defined mechanism of action in biological systems. However, its chemical properties make it a potentially useful precursor for the synthesis of more complex molecules with specific biological activities. For instance, research has explored its use in creating novel heterocyclic compounds with potential as angiogenesis inhibitors [].

5-F-2-NP is considered a hazardous material. It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation []. The nitro group makes it a potential fire hazard. Specific data on its toxicity is limited, but standard laboratory safety practices should be followed when handling it.

Safety Information:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 5-F-2-NP [].
  • Follow proper disposal procedures for hazardous waste.

XLogP3

1.9

LogP

1.91 (LogP)

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

446-36-6

Wikipedia

5-Fluoro-2-nitrophenol

Dates

Modify: 2023-08-15

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